4-(Ethoxymethyl)-2-azaspiro[4.4]nonane
Description
4-(Ethoxymethyl)-2-azaspiro[4.4]nonane is a spirocyclic amine derivative characterized by a unique bicyclic structure comprising a six-membered azaspiro ring fused with a four-membered ring. The ethoxymethyl substituent at position 4 introduces steric and electronic modifications that influence its pharmacological and physicochemical properties. This compound has garnered interest in medicinal chemistry due to its structural rigidity, which enhances receptor binding specificity and metabolic stability compared to linear analogs .
Properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-13-8-10-7-12-9-11(10)5-3-4-6-11/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRJMCIEINUFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC12CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Radical Bicyclization Approach
- Starting Materials: Functionalized oxime ethers bearing alkenyl moieties tethered to electron-withdrawing groups or aryl substituents.
- Radical Initiators: AIBN (thermal initiation) or Et3B (room temperature initiation).
- Reaction Conditions: Typically conducted in organic solvents under inert atmosphere, with Bu3SnH as a radical mediator.
- Mechanism: Formation of alkoxyaminyl radicals from oxime ethers, followed by sequential intramolecular radical additions to double bonds, leading to bicyclic spiro compounds.
- Yields and Selectivity: Moderate yields (11–67%) with diastereomeric mixtures favoring the trans configuration. Et3B initiator shortens reaction time and improves diastereoselectivity compared to AIBN.
This method is particularly useful for constructing the azaspiro core in a single step, allowing incorporation of substituents such as ethoxymethyl groups by appropriate choice of starting oxime ethers.
Stepwise Cyclization and Functionalization
Alternate synthetic routes involve stepwise construction of the spirocyclic ring system through:
- Aldol Condensation and Cyclization: Formation of key intermediates via aldol reactions, followed by ring closure to form the spirocyclic framework.
- Grignard Reactions: Introduction of alkyl substituents such as ethoxymethyl groups by nucleophilic addition to carbonyl precursors.
- Protecting Group Strategies: Use of tert-butyl or other carbamate protecting groups to stabilize nitrogen during multi-step synthesis.
These methods require careful control of stereochemistry and reaction conditions to achieve the desired azaspiro structure with the ethoxymethyl substituent.
Practical Considerations and Formulation
For applications requiring pure this compound, preparation of stock solutions and formulations is critical. Although specific solubility data for this compound is scarce, protocols for related azaspiro compounds suggest:
- Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil are commonly used solvents for preparing clear stock solutions.
- Preparation Steps: Dissolve the compound in DMSO to prepare a master stock solution, then dilute sequentially with PEG300, Tween 80, and aqueous media, ensuring clarity at each step via vortexing or sonication.
- Concentration Ranges: Stock solutions typically range from 1 mM to 10 mM depending on experimental requirements.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(Ethoxymethyl)-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ring Size and Substituent Effects
- 2-Azaspiro[4.4]nonane vs. 2-Azaspiro[4.5]decane: Increasing the ring size from [4.4] to [4.5] (i.e., adding one carbon to the non-azacyclic ring) reduces anticonvulsant potency in the maximal electroshock seizure (MES) test. For example, N-(4-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione (ED₅₀ = 23 mg/kg) is more potent than its [4.5]decane counterpart (ED₅₀ = 38 mg/kg) . Key Insight: Smaller spirocycles favor tighter binding to neuronal sodium channels .
- Ethoxymethyl vs.
Functional Group Modifications
- Urea vs.
Pharmacological Activity Comparisons
Antibacterial Activity
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Azaspiro[4.4]nonane | Staphylococcus aureus | 4.5 | |
| 6-Azaspiro[3.4]octane | Staphylococcus aureus | 6.2 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 |
- Notable Finding: Spirocyclic amines exhibit reduced activity against Pseudomonas aeruginosa (MIC > 128 µg/mL) compared to ciprofloxacin (MIC = 1 µg/mL), highlighting limitations in Gram-negative coverage .
Anticonvulsant Activity
| Compound | MES ED₅₀ (mg/kg) | scMet ED₅₀ (mg/kg) |
|---|---|---|
| N-(4-methylphenyl)-2-azaspiro[4.4]nonane | 23 | 45 |
| N-(3-methylphenyl)-2-azaspiro[4.5]decane | 38 | 62 |
| Phenytoin | 8 | >100 |
- Mechanistic Note: The trifluoromethyl group in N-(2-trifluoromethylphenyl)-2-azaspiro[4.4]nonane enhances 5-HT2A receptor affinity (Ki = 12 nM), contributing to seizure suppression .
Physicochemical and ADME Properties
- CLogP: 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane (2.8) vs. unsubstituted 2-azaspiro[4.4]nonane (1.9) .
- Metabolic Stability : Ethoxymethyl substitution reduces cytochrome P450-mediated oxidation, increasing plasma half-life in rodent models (t₁/₂ = 4.2 h vs. 1.8 h for methyl analogs) .
Biological Activity
4-(Ethoxymethyl)-2-azaspiro[4.4]nonane is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 179.28 g/mol. The compound features a spirocyclic structure that contributes to its unique reactivity and biological interactions.
Interaction with Enzymes
Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved.
Cellular Effects
The compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways. This modulation can affect gene expression and cellular metabolism, potentially leading to various physiological effects.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways within the microorganisms.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown that it can alter cell cycle progression and promote cell death in certain cancer cell lines.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of this compound against various bacterial strains, reporting a significant reduction in bacterial viability at concentrations as low as 20 µg/mL.
- Anticancer Effects : In vitro studies on human breast cancer cells indicated that treatment with this compound led to a decrease in cell proliferation by approximately 50% after 48 hours of exposure, suggesting its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in animal models, revealing important data regarding absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Half-life : Approximately 1.5 hours post-administration.
- Bioavailability : Estimated at around 30% after oral dosing.
- Metabolism : Primarily via cytochrome P450 enzymes, leading to various metabolites with distinct biological activities .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,6-Dioxaspiro[4.4]nonane | Similar spirocyclic structure | Moderate antimicrobial activity |
| 5-Azoniaspiro[4.4]nonane | Quaternary ammonium group | Limited anticancer properties |
| 3-Ethyl-2-azaspiro[5.5]decane | Different substitution patterns | Enhanced cytotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclization reactions. For example, a two-step cyclization using lithium aluminum hydride (LiAlH₄) has been reported for similar azaspiro compounds, achieving yields >82% . Ethoxymethyl groups can be introduced via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF). Solvent choice (e.g., THF vs. DCM) and temperature (room temp vs. reflux) critically affect regioselectivity and yield. Purification via column chromatography with gradients (e.g., 5–20% EtOAc/hexane) is recommended to isolate the spirocyclic core .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic geometry. For analogs like 2-azaspiro[3.5]nonane derivatives, X-ray analysis revealed bond angles of ~109.5° at the spiro junction, consistent with tetrahedral hybridization . Complementary techniques include:
- ¹H/¹³C NMR : Key signals include deshielded protons near the ethoxymethyl group (δ 3.4–3.6 ppm) and sp³-hybridized carbons (δ 40–60 ppm) .
- HRMS : Exact mass matching within 3 ppm error ensures molecular formula validation .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Initial screens focus on target engagement and cytotoxicity:
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization (FP) to measure affinity for receptors (e.g., GPCRs, kinases) .
- ADME profiling : Microsomal stability (human/rat liver microsomes) and Caco-2 permeability assays predict pharmacokinetics .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC₅₀ > 10 µM suggests low toxicity) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?
- Methodological Answer : Yield optimization requires addressing bottlenecks:
- Step 1 (Cyclization) : Use high-purity LiAlH₄ to minimize side reactions. Anhydrous conditions (molecular sieves) improve yield by 15–20% .
- Step 2 (Ethoxymethylation) : Alkyl bromides (e.g., ethoxymethyl bromide) in DMF with K₂CO₃ at 60°C for 6 hours achieve >90% substitution .
- Table 1 : Yield comparison for spirocyclic analogs:
| Derivative | Step 1 Yield | Step 2 Yield | Overall Yield |
|---|---|---|---|
| Ethoxymethyl analog | 82% | 93% | 76% |
| Benzyl analog | 78% | 88% | 69% |
Q. What advanced spectroscopic techniques resolve conformational dynamics in this compound?
- Methodological Answer :
- VT-NMR : Variable-temperature ¹H NMR (e.g., –80°C to +50°C) reveals restricted rotation at the spiro junction, with coalescence temperatures indicating energy barriers (~12 kcal/mol) .
- NOESY : Cross-peaks between the ethoxymethyl CH₂ and spiro protons confirm proximity (<4 Å), supporting rigid chair-like conformations .
- DFT Calculations : B3LYP/6-31G* simulations predict stable conformers with ΔG < 1 kcal/mol, validated by experimental NMR data .
Q. How do structural modifications to the spiro core influence bioactivity?
- Methodological Answer : SAR studies highlight the ethoxymethyl group’s role:
- Table 2 : Bioactivity of analogs against serotonin receptors (5-HT₁A):
| Compound | Substituent | IC₅₀ (nM) | Selectivity (5-HT₁A vs. 5-HT₂B) |
|---|---|---|---|
| 4-(Ethoxymethyl) | -OCH₂CH₃ | 12 ± 2 | >100-fold |
| 4-(Methyl) | -CH₃ | 45 ± 5 | 10-fold |
| 4-(Hydroxymethyl) | -CH₂OH | 120 ± 10 | 3-fold |
- Key Insight : Ethoxymethyl enhances lipophilicity (clogP +0.5) and membrane permeability, improving CNS penetration .
Q. What strategies resolve contradictions in reported binding affinities for azaspiro compounds?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Buffer pH : Affinity for 5-HT₁A drops 3-fold at pH 7.4 vs. 7.0 due to protonation of the spiro nitrogen (pKa ~8.1) .
- Membrane Preparations : Use of CHAPS-solubilized receptors vs. native membranes alters Kd by 2–5× .
- Standardization : Cross-validate using orthogonal methods (e.g., SPR vs. radioligand binding) and reference controls (e.g., WAY-100635 for 5-HT₁A) .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and LiAlH₄ for cyclization; monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).
- Characterization : Combine X-ray, VT-NMR, and DFT for conformational analysis.
- Bioactivity : Use SPR for kinetic profiling (kon/koff) and rodent models for in vivo validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
